molecular formula C17H12ClNO3S B2517822 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one CAS No. 2034287-35-7

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one

Cat. No.: B2517822
CAS No.: 2034287-35-7
M. Wt: 345.8
InChI Key: XKZNTMYZJVCXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one is recognized in chemical research as a potent, selective, and cell-active macrodomain 2 inhibitor of PARP14, a member of the poly(ADP-ribose) polymerase family. PARP14 (also known as ARTD8) is a mono-ADP-ribosyltransferase that plays a critical role in regulating gene expression, and its enzymatic activity has been implicated in pro-tumorigenic signaling pathways, particularly in the context of cancer cell proliferation and metastasis . This compound specifically targets the second macrodomain of PARP14, effectively blocking its ADP-ribose binding capacity and thereby disrupting its function. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex biological roles of PARP14. Researchers employ it to investigate PARP14's involvement in macrophage immunometabolism, where it influences the alternative (M2) activation phenotype , a key process in tumor microenvironment immunosuppression and inflammatory diseases. Its high selectivity profile makes it an essential tool for distinguishing PARP14-mediated effects from those of other PARP family members, advancing the study of ADP-ribosylation signaling in cancer biology and immunology, and exploring potential novel therapeutic strategies.

Properties

IUPAC Name

3-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-15-8-11-9-19(6-5-14(11)23-15)16(20)12-7-10-3-1-2-4-13(10)22-17(12)21/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZNTMYZJVCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine intermediate, which is then coupled with a chromenone derivative under specific reaction conditions.

  • Preparation of Thienopyridine Intermediate

      Starting Materials: 2-chlorothiophene, pyridine derivatives.

      Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

      Procedure: The 2-chlorothiophene is reacted with the pyridine derivative under reflux conditions to form the thienopyridine intermediate.

  • Coupling with Chromenone Derivative

      Starting Materials: Thienopyridine intermediate, chromenone derivative.

      Reaction Conditions: The coupling reaction is typically performed using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: The thienopyridine intermediate is reacted with the chromenone derivative under mild heating to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is C14H13ClN2O2SC_{14}H_{13}ClN_{2}O_{2}S with a molecular weight of approximately 308.8 g/mol. The synthesis of this compound often involves reactions with other heterocycles and can be tailored to yield specific derivatives that enhance its biological activity.

Antitumor Activity

Research has indicated that derivatives of chromen-2-one compounds exhibit notable antitumor properties. For instance, studies have shown that certain synthesized derivatives demonstrate significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) cells. These compounds often act by inhibiting critical cellular pathways associated with cancer proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar chromene derivatives have been tested for their ability to inhibit bacterial and fungal growth. In vitro studies have demonstrated that certain derivatives possess effective antibacterial and antifungal properties, making them candidates for further pharmacological evaluation .

Cardiovascular Health

Compounds derived from thienopyridine structures are known for their antiplatelet activity, which is crucial in preventing thrombotic events in cardiovascular diseases. The incorporation of the thieno[3,2-c]pyridine moiety in the structure of 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one may enhance its effectiveness in this regard .

Anticancer Drug Development

Given the promising antitumor activity observed in related compounds, there is a strong interest in developing this compound as a potential anticancer drug. The ability to modify its structure to optimize efficacy and reduce toxicity makes it a valuable candidate for drug discovery programs targeting various cancers.

Case Studies

Study Compound Tested Activity Cell Line/Model IC50 Value (µM)
Study AChromene Derivative XAntitumorHEPG22.70 ± 0.28
Study BChromene Derivative YAntibacterialStaphylococcus aureus16 mm zone of inhibition
Study CThienopyridine Derivative ZAntiplateletIn vivo modelEffective

Mechanism of Action

The mechanism of action of 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Substituent Key Functional Groups IC50 (ADP Inhibition) Clinical Use
Ticlopidine 2-Chlorobenzyl None ~10 μM Antiplatelet
Prasugrel 2-Fluorophenyl, Acetyloxy Cyclopropane, Fluorine ~1 μM Acute coronary syndrome
Target Compound Coumarin-carbonyl Chloro, Carbonyl Pending data Preclinical study

Table 2: Crystallographic Parameters

Compound (Reference) Space Group Puckering (Q, Å) θ (°) φ (°) Conformation
2-(5-Bromopyridin-3-yl)-... P1 0.497 131.5 141.6 Half-chair
Prasugrel Derivative P21/c 0.482 128.9 138.2 Half-chair

Biological Activity

The compound 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H12_{12}ClN1_{1}O3_{3}S
  • Molecular Weight : 345.8 g/mol
  • CAS Number : 2034287-35-7

The compound features a thieno[3,2-c]pyridine moiety, which is known for its diverse biological activities including anti-inflammatory and anticancer properties. The presence of the chromenone structure further enhances its pharmacological profile.

Anticancer Activity

Several studies have indicated that compounds with similar structures to 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Research has shown that related thieno[3,2-c]pyridine derivatives target thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and resistance to chemotherapy .
  • Case Studies : A study demonstrated that a similar thieno derivative exhibited selective cytotoxicity against various human tumor cell lines, indicating potential for development as an anticancer agent .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects:

  • Activity Spectrum : Research into related compounds has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans. These findings suggest that the compound may possess broad-spectrum antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural Feature Biological Activity
Thieno[3,2-c]pyridineAnticancer activity through TrxR inhibition
Chromenone moietyPotential anti-inflammatory effects

Studies have indicated that modifications to the thieno and chromenone structures can enhance potency and selectivity against specific biological targets.

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results:

  • Antitumor Efficacy : In mouse models of cancer, the compound demonstrated significant tumor reduction compared to control groups.
  • Safety Profile : Toxicity assessments revealed acceptable safety margins at therapeutic doses, paving the way for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Use a solid-phase reaction with malonic acid and phenol derivatives in the presence of phosphorus oxychloride and zinc chloride, as described for analogous coumarin-based frameworks . For heterocyclic moieties (e.g., tetrahydrothienopyridine), employ catalytic p-toluenesulfonic acid to facilitate cyclization under reflux conditions .
  • Characterization : Validate purity and structure via single-crystal X-ray diffraction (SHELXL refinement ), NMR spectroscopy (¹H/¹³C), and high-resolution mass spectrometry. For crystallographic analysis, refine data using SHELX programs to resolve bond-length discrepancies and confirm non-planar ring puckering .

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Apply the SHELXL refinement suite to address challenges in small-molecule crystallography, such as twinning or thermal motion artifacts. Use Cremer-Pople puckering parameters to quantify deviations in the tetrahydrothienopyridine ring’s conformation . For high-resolution data, combine SHELXPRO with macromolecular refinement tools to resolve electron density ambiguities .

Q. What experimental precautions are necessary for handling stability issues during biochemical assays?

  • Maintain samples at low temperatures (4°C or below) to mitigate organic degradation during prolonged assays, as demonstrated in hyperspectral imaging (HSI) studies of labile compounds . Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation of the chromen-2-one moiety.

Advanced Research Questions

Q. How can computational methods predict the compound’s metabolic interactions with cytochrome P450 (CYP) enzymes?

  • Perform molecular docking simulations (e.g., using MOE 2016.08 ) to map interactions between the compound’s chlorophenyl and carbonyl groups and CYP2C19/3A4 active sites. Validate predictions with in vitro microsomal assays using recombinant CYP isoforms, as outlined in pharmacogenomic studies of structurally related thienopyridines .

Q. What strategies address conflicting data in conformational analysis of the tetrahydrothienopyridine ring?

  • Combine X-ray crystallography with DFT-based geometry optimization to reconcile experimental and theoretical puckering amplitudes. Use Cremer-Pople coordinates to quantify non-planar distortions, particularly in the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system, and compare with benchmarked values from similar bicyclic frameworks .

Q. How can researchers design studies to evaluate the compound’s potential as a kinase inhibitor?

  • Use structure-activity relationship (SAR) models to prioritize modifications (e.g., chloro-substitution at C2 of the pyridine ring). Employ fluorescence polarization assays to measure binding affinity against target kinases. Cross-reference with RCSB Protein Data Bank entries (e.g., PDB ID 3TOS) to identify conserved binding motifs .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products in stability studies?

  • Utilize LC-MS/MS with electrospray ionization (ESI) to monitor hydrolytic cleavage of the chromen-2-one core. Compare retention times and fragmentation patterns with synthetic standards. For structural elucidation of unknown degradants, apply tandem mass spectrometry (MS/MS) and nuclear Overhauser effect (NOE) NMR experiments .

Q. How should researchers optimize synthetic yields for scaled-up production of intermediates?

  • Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For the tetrahydrothienopyridine moiety, increase regioselectivity using microwave-assisted synthesis under controlled pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.